molecular formula C16H13NO3 B1330452 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 64985-42-8

2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1330452
CAS No.: 64985-42-8
M. Wt: 267.28 g/mol
InChI Key: VGTDJOXZSROPLT-UHFFFAOYSA-N
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Description

2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to an ethyl chain, which is further connected to an isoindole-dione structure. Isoindole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-hydroxyphenylacetic acid with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoindole-dione structure. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The isoindole-dione structure can be reduced to form isoindoline derivatives.

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Ether or ester derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structure that allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry. Its ability to undergo multiple types of chemical reactions also makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-[2-(4-hydroxyphenyl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-12-7-5-11(6-8-12)9-10-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTDJOXZSROPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341994
Record name 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64985-42-8
Record name 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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